3-bromotetrahydro-2H-pyran

Conformational analysis NMR spectroscopy Heterocyclic chemistry

3‑Bromotetrahydro‑2H‑pyran (CAS 13047‑01‑3) is a saturated, six‑membered oxygen heterocycle that carries a single bromine substituent at the 3‑position of the tetrahydropyran ring [REFS‑1]. It belongs to the class of 3‑halotetrahydropyrans and is widely used as an electrophilic building block in organic synthesis, particularly for the introduction of the tetrahydropyran motif into pharmaceutical intermediates and natural product analogues [REFS‑2].

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 13047-01-3
Cat. No. B087317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromotetrahydro-2H-pyran
CAS13047-01-3
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESC1CC(COC1)Br
InChIInChI=1S/C5H9BrO/c6-5-2-1-3-7-4-5/h5H,1-4H2
InChIKeyFQBAAVZEEPNKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Bromotetrahydro‑2H‑pyran (CAS 13047‑01‑3): A Brominated Six‑Membered Oxygen Heterocycle for Organic Synthesis


3‑Bromotetrahydro‑2H‑pyran (CAS 13047‑01‑3) is a saturated, six‑membered oxygen heterocycle that carries a single bromine substituent at the 3‑position of the tetrahydropyran ring [REFS‑1]. It belongs to the class of 3‑halotetrahydropyrans and is widely used as an electrophilic building block in organic synthesis, particularly for the introduction of the tetrahydropyran motif into pharmaceutical intermediates and natural product analogues [REFS‑2]. The presence of the bromine atom confers a defined conformational preference (strongly biased towards the equatorial conformer) and a characteristic reactivity profile that distinguishes it from unsubstituted tetrahydropyran and from the corresponding chloro, iodo, or hydroxy derivatives [REFS‑3].

Why 3‑Bromotetrahydro‑2H‑pyran Cannot Be Simply Replaced by Other 3‑Halotetrahydropyrans or Unsubstituted Tetrahydropyran


Even subtle changes to the halogen or to the absence of a substituent at the 3‑position of the tetrahydropyran ring lead to significant alterations in conformational equilibrium, lipophilicity, and reactivity [REFS‑1]. The 3‑bromo derivative adopts a chair conformation in which the bromine atom is almost exclusively equatorial (≈85 % in CCl₄), whereas the 3‑chloro analogue is much more flexible, with the equatorial conformer dropping to ≈58 % in acetonitrile [REFS‑2]. These conformational differences translate into different stereoelectronic environments at the reactive C‑Br bond and, consequently, into divergent reactivity in nucleophilic substitutions and metal‑halogen exchange reactions. Furthermore, the bromo compound exhibits a markedly higher lipophilicity (LogP ≈ 1.56) than the chloro (LogP ≈ 1.40) and hydroxy (LogP ≈ −0.45) analogues, which directly influences solubility, chromatographic behaviour, and partitioning in biphasic reaction systems [REFS‑3]. Unsubstituted tetrahydropyran lacks the leaving group entirely and cannot participate in the same cross‑coupling or alkylation chemistries. Therefore, simply “substituting” one 3‑halotetrahydropyran for another – or for the parent heterocycle – will invariably alter reaction yields, stereochemical outcomes, and the physicochemical properties of downstream products. The evidence that follows quantifies these differentiation dimensions and provides a rigorous basis for compound‑specific selection.

Quantitative Differentiation of 3‑Bromotetrahydro‑2H‑pyran Against Closest Analogs


Conformational Bias: 85 % Equatorial Conformer in Carbon Tetrachloride vs. 58‑76 % for 3‑Chloro Analogue

Direct head‑to‑head comparison by NMR and IR spectroscopy reveals that 3‑bromotetrahydropyran strongly favours the equatorial conformer (85 % in CCl₄), whereas 3‑chlorotetrahydropyran shows a substantially lower equatorial preference (76 % in CCl₄, falling to 58.5 % in the more polar acetonitrile) [REFS‑1]. The pronounced equatorial bias of the bromo compound reduces conformational heterogeneity and provides a more predictable stereoelectronic environment for subsequent reactions.

Conformational analysis NMR spectroscopy Heterocyclic chemistry

Lipophilicity (LogP) as a Predictor of Chromatographic and Partition Behaviour

The calculated LogP for 3‑bromotetrahydro‑2H‑pyran is 1.56030 [REFS‑1], compared with 1.40420 for the 3‑chloro analogue [REFS‑2], −0.45 for 3‑hydroxytetrahydropyran [REFS‑3], and 1.60040 for the 3‑iodo derivative [REFS‑4]. The 0.16 log unit increase over the chloro compound corresponds to a ~1.45‑fold higher octanol–water partition coefficient, meaning the bromo derivative is noticeably more lipophilic and will be retained longer on reverse‑phase HPLC columns and partition more efficiently into organic solvents in biphasic work‑up procedures.

Physicochemical properties Lipophilicity Medicinal chemistry

Boiling Point Elevation Relative to Unsubstituted Tetrahydropyran

The presence of the heavy bromine atom substantially increases the boiling point compared to the parent tetrahydropyran. 3‑Bromotetrahydro‑2H‑pyran boils at 178.0 ± 33.0 °C (at 760 mmHg) [REFS‑1], whereas tetrahydropyran boils at 88 °C [REFS‑2]. This ≈ 90 °C increase is consistent with the introduction of a polarisable, high‑mass substituent and provides a wider liquid range for reactions conducted under reflux or for purification by fractional distillation. The 3‑chloro analogue is predicted to boil near 120–140 °C, and the 3‑iodo analogue near 208 °C (predicted) [REFS‑3].

Physical properties Distillation Process chemistry

Reactivity with Butyllithium: Substrate for Metal‑Halogen Exchange

3‑Bromotetrahydro‑2H‑pyran has been explicitly demonstrated to undergo reaction with butyllithium, enabling the generation of a 3‑lithiotetrahydropyran intermediate that can be trapped with electrophiles [REFS‑1]. This metal‑halogen exchange is a cornerstone of tetrahydropyran functionalisation. While the corresponding 3‑chloro compound may undergo similar exchange under more forcing conditions, the bromo derivative offers the optimal balance of reactivity and stability – the C‑Br bond is sufficiently labile for facile lithiation at low temperature, yet the compound is shelf‑stable and easier to handle than the 3‑iodo analogue, which is more expensive and prone to decomposition [REFS‑2]. In the specific context of butyllithium‑induced ring‑scission of 3‑bromo‑2‑ethynyltetrahydropyrans, the reaction proceeds stereoselectively to give trans‑enynes, a transformation that is not readily accessible with the chloro congener [REFS‑3].

Organometallic chemistry Halogen‑metal exchange Synthetic methodology

High‑Impact Application Scenarios for 3‑Bromotetrahydro‑2H‑pyran Based on Verified Differentiation


Synthesis of 3‑Substituted Tetrahydropyran‑Containing Pharmaceutical Intermediates

The well‑defined equatorial bias of 3‑bromotetrahydro‑2H‑pyran (85 % in non‑polar media) ensures that nucleophilic substitutions and metal‑catalysed cross‑couplings proceed with predictable stereochemical outcomes [REFS‑1]. This makes it an ideal electrophilic partner for the installation of aryl, alkyl, or heteroaryl groups at the 3‑position of the tetrahydropyran ring, a motif present in numerous drug candidates targeting neurological disorders and as CCR1 receptor antagonists [REFS‑2].

Organolithium‑Based Functionalisation and Ring‑Scission Protocols

The compound is a proven substrate for butyllithium, enabling the formation of 3‑lithiotetrahydropyran intermediates that can be trapped with a wide range of electrophiles [REFS‑3]. In more advanced applications, butyllithium‑induced ring‑scission of 3‑bromo‑2‑ethynyl derivatives provides stereoselective access to trans‑enynes, a valuable structural unit in natural product synthesis [REFS‑4].

Physicochemical Optimisation in Medicinal Chemistry Lead Development

When a medicinal chemistry campaign requires fine‑tuning of lipophilicity, the LogP of 3‑bromotetrahydro‑2H‑pyran (1.56) occupies a useful middle ground between the more polar chloro (1.40) and hydroxy (−0.45) analogues and the excessively lipophilic iodo (1.60) derivative [REFS‑5]. This property, combined with its moderate boiling point, makes it a practical building block for library synthesis and for the preparation of analogues with balanced ADME profiles.

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